Superior Systemic Progression-Free Survival (PFS) vs. First-Generation TKIs in Phase 3 Head-to-Head Trial
In the phase 3 EVEREST trial, first-line zorifertinib demonstrated a statistically significant improvement in systemic progression-free survival (PFS) compared to the control group (gefitinib 250 mg or erlotinib 150 mg once daily) in patients with EGFRm+ NSCLC and CNS metastases [REFS-1, REFS-2].
| Evidence Dimension | Median Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 9.6 months (95% CI: 8.2–9.7) |
| Comparator Or Baseline | 6.9 months (95% CI: 6.3–8.0) for gefitinib/erlotinib |
| Quantified Difference | Hazard Ratio (HR) = 0.719 (95% CI: 0.580–0.893); p=0.0024 |
| Conditions | Phase 3, open-label, randomized controlled trial (EVEREST, NCT03653546); n=439 patients (220 zorifertinib, 219 control) with EGFRm+ (L858R and/or exon 19Del) NSCLC and CNS metastasis; data cutoff July 12, 2022; median follow-up 20.4 months [1]. |
Why This Matters
This is the first and only phase 3 head-to-head evidence proving zorifertinib's superiority over first-generation TKIs in this specific, high-need patient population, providing a clear, data-driven rationale for its selection over gefitinib or erlotinib.
- [1] Wu YL, et al. Randomized phase 3 study of first-line AZD3759 (zorifertinib) versus gefitinib or erlotinib in EGFR-mutant (EGFRm+) non–small-cell lung cancer (NSCLC) with central nervous system (CNS) metastasis. J Clin Oncol. 2023;41(16_suppl):9001. View Source
- [2] Zhou Q, Yu Y, Xing L, et al. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial. Med. 2025;6(1):100513. View Source
